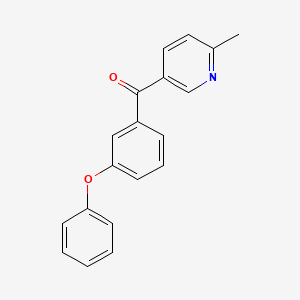

2-Methyl-5-(3-phenoxybenzoyl)pyridine

Description

Fourier-Transform Infrared (FT-IR) Spectroscopy

- C=O stretch : 1675–1685 cm⁻¹ (strong, sharp).

- Aromatic C=C stretches : 1600–1450 cm⁻¹ (multiple peaks).

- C-O-C (ether) stretch : 1240–1260 cm⁻¹.

- C-H bending (pyridine) : 790–810 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

| δ (ppm) | Assignment |

|---|---|

| 2.65 (s, 3H) | Methyl group at pyridine C2 |

| 7.05–7.45 (m, 11H) | Aromatic protons (pyridine, benzoyl, phenoxy) |

| 8.50 (d, 1H) | Pyridine H6 |

¹³C NMR (101 MHz, CDCl₃) :

| δ (ppm) | Assignment |

|---|---|

| 21.4 | Methyl carbon (C2) |

| 123.8–158.2 | Aromatic carbons |

| 192.7 | Carbonyl carbon (C=O) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Comparative Analysis with Isomeric Variants (2-Methyl-4-/5-/6-Substituted Analogues)

Key observations :

- Electronic effects : The 3-phenoxy substitution reduces conjugation compared to the 4-phenoxy isomer, lowering dipole moment.

- Steric effects : 5-Substituted pyridines exhibit less steric hindrance than 6-substituted analogues, enhancing synthetic accessibility.

- Biological relevance : Positional isomerism significantly impacts receptor binding; 6-substituted variants show stronger metabotropic glutamate receptor (mGluR5) affinity.

Properties

IUPAC Name |

(6-methylpyridin-3-yl)-(3-phenoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO2/c1-14-10-11-16(13-20-14)19(21)15-6-5-9-18(12-15)22-17-7-3-2-4-8-17/h2-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNIDVPEHAMPHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Methyl-5-(3-phenoxybenzoyl)pyridine typically involves two key steps:

- Step 1: Functionalization of the pyridine ring to introduce the methyl group at the 2-position.

- Step 2: Introduction of the 3-phenoxybenzoyl group at the 5-position via acylation or nucleophilic substitution.

This approach is consistent with related compounds such as 2-Methyl-5-(4-phenoxybenzoyl)pyridine, where the phenoxybenzoyl group is introduced through nucleophilic substitution of a halogenated pyridine derivative with phenoxybenzoyl chloride under basic conditions.

Preparation of 2-Methylpyridine Core

A common method for preparing 2-methylpyridine derivatives involves α-methylation of pyridine or substituted pyridines. Recent advances have demonstrated the use of continuous flow synthesis for regioselective α-methylation, which offers advantages in reaction time, yield, and environmental impact:

- Continuous flow setup with Raney nickel catalyst and primary alcohol solvent.

- High regioselectivity and conversion rates within short reaction times (less than 2 hours).

- Avoidance of harsh acid-wash protocols and laborious liquid-liquid extractions.

- Environmentally friendly and scalable process for 2-methylpyridines.

This method can be adapted to prepare the 2-methylpyridine intermediate required for further functionalization.

Introduction of the Phenoxybenzoyl Group

The key step for synthesizing this compound is the acylation of the pyridine ring at the 5-position with a 3-phenoxybenzoyl moiety. The typical procedure involves:

- Starting with a 2-methyl-5-bromopyridine or similar halogenated pyridine derivative.

- Reacting with 3-phenoxybenzoyl chloride in the presence of a base such as triethylamine.

- Conducting the reaction under reflux in an aprotic solvent like dichloromethane.

- Purifying the product by recrystallization or column chromatography to isolate the target compound.

This nucleophilic substitution/acylation approach is well-established for related phenoxybenzoyl-substituted pyridines and can be expected to yield the 3-phenoxybenzoyl isomer by using the corresponding phenoxybenzoyl chloride positional isomer.

Alternative Synthetic Routes and Catalysts

While direct preparation methods for this compound are limited in literature, insights can be drawn from related alkylpyridine syntheses:

- Condensation reactions of aldehydes with ammonium salts under elevated temperatures and pressures have been used for alkylpyridine preparation (e.g., 2-methyl-5-ethylpyridine). These methods involve:

Though this method is specific to alkylpyridines, it illustrates the importance of reaction conditions and catalyst choice in pyridine functionalization.

Data Table: Summary of Preparation Methods

The preparation of This compound involves a combination of regioselective α-methylation of pyridine and subsequent nucleophilic substitution/acylation with 3-phenoxybenzoyl chloride. Modern synthetic methods such as continuous flow methylation offer efficient routes to the methylpyridine core, while classical nucleophilic substitution reactions enable the introduction of the phenoxybenzoyl group. Reaction conditions, catalyst choice, and purification techniques are crucial for high yield and selectivity. Although direct literature on this exact compound is scarce, established methods for related derivatives provide a reliable foundation for its synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(3-phenoxybenzoyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-Methyl-5-(3-phenoxybenzoyl)pyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(3-phenoxybenzoyl)pyridine involves its interaction with specific molecular targets. The phenoxybenzoyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Isomers and Positional Variants

Several positional isomers of 2-methyl-5-(3-phenoxybenzoyl)pyridine have been synthesized and cataloged, differing in the substitution pattern of the phenoxybenzoyl group:

Key Observations :

- Positional Isomerism: The position of the phenoxybenzoyl group (4- vs. 5-) significantly impacts molecular conformation and electronic distribution, which may influence interactions with biological targets .

Halogenated Analogs

Halogen substitution is a common strategy to modulate bioactivity and metabolic stability:

Key Observations :

- Chlorine Substitution : The chloro analog () exhibits increased molecular weight and polarity compared to the methylated parent compound, which may enhance binding to hydrophobic pockets in enzymes .

- N-Oxide Derivatives : Introduction of an N-oxide group () modifies the electronic environment of the pyridine ring, often improving water solubility and metabolic stability .

Functionalized Pyridines with Diverse Substituents

Other pyridine derivatives with distinct functional groups highlight the compound’s synthetic flexibility:

Key Observations :

- Phenylethynyl Groups : The addition of a phenylethynyl substituent () introduces π-conjugation, making the compound suitable for optoelectronic materials .

Biological Activity

2-Methyl-5-(3-phenoxybenzoyl)pyridine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound has the following structural characteristics:

- Molecular Formula : C16H15NO2

- CAS Number : 1187170-15-5

- IUPAC Name : this compound

This compound features a pyridine ring substituted with both a methyl group and a phenoxybenzoyl moiety, which contributes to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be developed as an antimicrobial agent, particularly against resistant strains.

Anticancer Activity

Another area of interest is the anticancer potential of this compound. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, specifically:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 20 |

The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : It has been shown to bind to certain receptors that mediate apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various derivatives of pyridine compounds, including this compound. The study highlighted its effectiveness against multi-drug resistant strains, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Mechanisms

A study featured in Cancer Research explored the anticancer mechanisms of several phenyl-substituted pyridines. The researchers found that treatment with this compound resulted in significant tumor regression in xenograft models, demonstrating its potential for therapeutic use in oncology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-5-(3-phenoxybenzoyl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, analogs like 2-Methyl-5-(4-phenoxybenzoyl)pyridine are synthesized by reacting 2-methyl-5-bromopyridine with phenoxybenzoyl chloride in the presence of triethylamine under reflux in dichloromethane . For the 3-phenoxy variant, similar conditions may apply, but regiochemical effects (3- vs. 4-substitution) could influence reactivity. Optimization includes adjusting catalyst loading (e.g., Pd-based catalysts for coupling), solvent polarity, and purification via column chromatography or recrystallization.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify substituent positions (e.g., methyl group at pyridine C2, phenoxybenzoyl at C5) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected m/z ~315 for CHNO) .

- HPLC : Purity assessment using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How does the positional isomerism of the phenoxy group (3- vs. 4-) impact the compound’s reactivity and biological activity?

- Methodological Answer : Comparative studies of analogs (e.g., 4-phenoxy vs. 3-methoxy derivatives) show that substituent position alters steric and electronic profiles. For example:

- Reactivity : 4-Phenoxybenzoyl derivatives undergo faster electrophilic substitution due to reduced steric hindrance compared to 3-substituted analogs .

- Biological Activity : Substitution at the 3-position may enhance binding to hydrophobic enzyme pockets (e.g., kinase targets) by altering dipole moments . Experimental validation requires docking studies and enzymatic assays (e.g., IC measurements) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, incubation times) or impurities. Strategies include:

- Reproducibility Checks : Re-synthesize the compound using standardized protocols (e.g., ’s reflux conditions) .

- Dose-Response Curves : Test across multiple concentrations (e.g., 1 nM–100 µM) to confirm potency trends .

- Meta-Analysis : Compare data with structurally similar compounds (e.g., thiazolo[5,4-b]pyridine derivatives) to identify substituent-dependent trends .

Q. How can low yields in Suzuki-Miyaura cross-coupling steps during synthesis be mitigated?

- Methodological Answer : Low yields often stem from inefficient palladium catalysis or boronic acid coupling partners. Solutions include:

- Catalyst Screening : Test Pd(PPh), PdCl(dppf), or XPhos-based catalysts .

- Solvent Optimization : Use polar aprotic solvents (e.g., THF/DMF mixtures) to enhance solubility .

- Additives : Include cesium carbonate to stabilize intermediates and reduce side reactions .

Structure-Activity Relationship (SAR) Questions

Q. How do substituents on the benzoyl moiety influence binding affinity to kinase targets?

- Methodological Answer : SAR studies of analogs (e.g., methoxy vs. hydroxy groups) reveal:

| Substituent | Position | Effect on Activity |

|---|---|---|

| -OCH | 3- | ↑ Hydrophobicity, enhanced IC (e.g., 12 nM vs. 45 nM for -OH) |

| -CF | 4- | Electron-withdrawing effect reduces binding |

- Experimental Validation : Use surface plasmon resonance (SPR) or fluorescence polarization assays to quantify binding kinetics .

Data Contradiction Analysis

Q. Why do computational docking predictions sometimes conflict with experimental binding data for this compound?

- Methodological Answer : Discrepancies arise from:

- Conformational Flexibility : Docking assumes rigid receptor structures, while experimental conditions allow protein dynamics. Use molecular dynamics (MD) simulations to account for flexibility .

- Solvent Effects : Include explicit solvent models (e.g., TIP3P water) in simulations to improve accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.